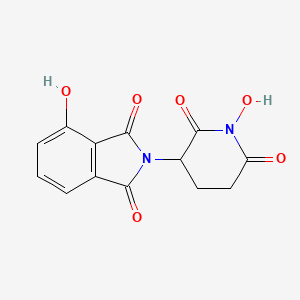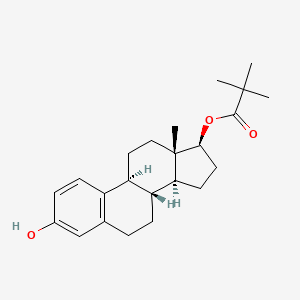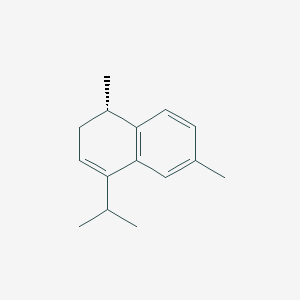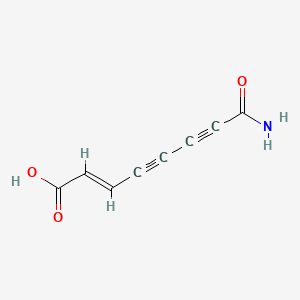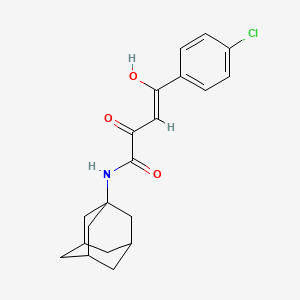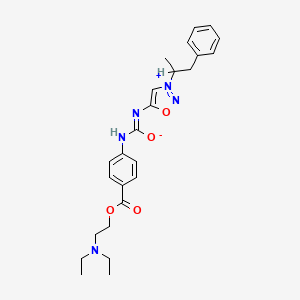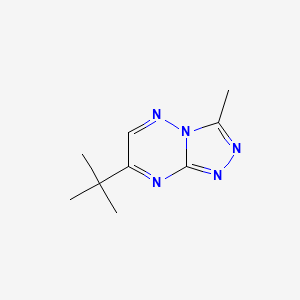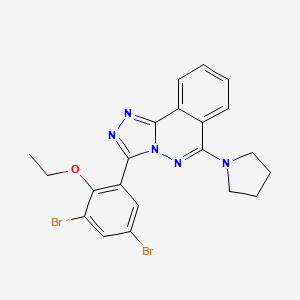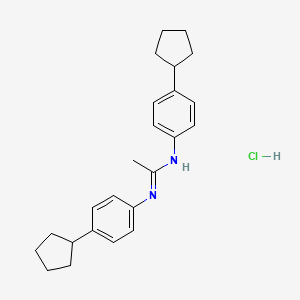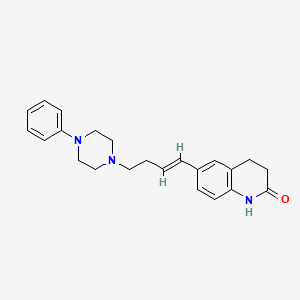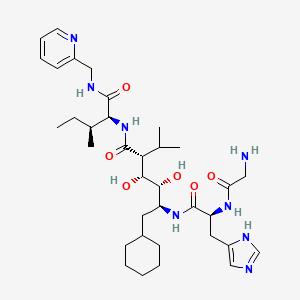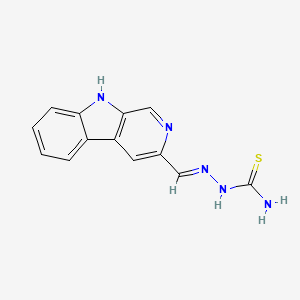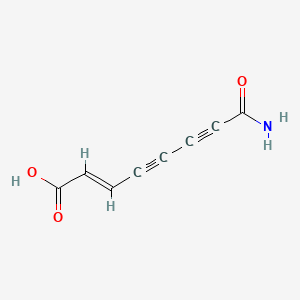
Diatretyne I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Diatretyne I can be synthesized through various methods. One common synthetic route involves the isolation of polyacetylenes from the basidiomycete Clitocybe diatreta . The synthesis process includes the extraction of the compound from fungal cultures, followed by purification steps such as crystallization from methanol .
Analyse Des Réactions Chimiques
Diatretyne I undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Applications De Recherche Scientifique
Diatretyne I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyacetylene chemistry and its derivatives.
Mécanisme D'action
The mechanism of action of Diatretyne I involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The molecular targets include enzymes involved in cell wall synthesis and membrane transport proteins. The pathways affected by this compound are crucial for bacterial survival, making it an effective antibiotic .
Comparaison Avec Des Composés Similaires
Diatretyne I can be compared with other polyacetylene compounds such as:
Diatretyne amide: Similar in structure but with an amide group instead of an amino group.
Diatretyne nitrile: Contains a nitrile group and has similar antibiotic properties.
Diatretyne 3: Another polyacetylene compound with a different substitution pattern. The uniqueness of this compound lies in its specific molecular structure and the presence of both amino and oxo groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
53318-35-7 |
|---|---|
Formule moléculaire |
C8H5NO3 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |
Clé InChI |
OCJRAKXVNGISKJ-GQCTYLIASA-N |
SMILES isomérique |
C(=C/C(=O)O)\C#CC#CC(=O)N |
SMILES canonique |
C(=CC(=O)O)C#CC#CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


